Methyl 2-bromo-6-fluoro-4-methylbenzoate
Overview
Description
Methyl 2-bromo-6-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-6-fluoro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate in an aqueous solution is used for oxidizing the methyl group.
Major Products Formed
Substitution: Methyl 2-methoxy-6-fluoro-4-methylbenzoate.
Reduction: 2-bromo-6-fluoro-4-methylbenzyl alcohol.
Oxidation: 2-bromo-6-fluoro-4-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-4-methylbenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-fluoro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-bromo-6-fluoro-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Methyl 2-chloro-6-fluoro-4-methylbenzoate: The chlorine atom provides different chemical properties compared to bromine, affecting its reactivity in substitution reactions.
Methyl 2-bromo-4-fluoro-6-methylbenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDWSSDZMVCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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